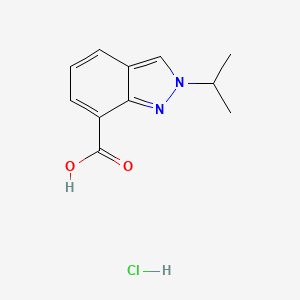

2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzyl chloride with isopropylamine, followed by reduction and cyclization to form the indazole ring. The carboxylic acid group is then introduced through a series of reactions involving carboxylation and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the indazole ring.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid hydrochloride

2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid hydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary applications revolve around its role as a building block in synthesizing complex molecules and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid hydrochloride typically involves the cyclization of precursors under specific reaction conditions. A common method includes reacting 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole with a carboxylating agent in the presence of a suitable catalyst. This reaction is often conducted in an organic solvent like dichloromethane or toluene, with the product isolated through precipitation or crystallization.

Industrial Production Methods

Industrial-scale production involves efficient and scalable methods, such as continuous flow reactors and advanced purification techniques, to ensure high yield and purity. The selection of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions

2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid hydrochloride can undergo several chemical reactions:

- Oxidation: Forms corresponding ketones or carboxylic acids.

- Reduction: Converts into corresponding alcohols or amines.

- Substitution: Undergoes nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Areas of Application

- Chemistry: It serves as a building block for synthesizing complex molecules.

- Biology: It is studied for potential biological activities, including antimicrobial and anticancer properties.

- Medicine: It is investigated for potential therapeutic applications in treating infectious diseases and cancer.

- Industry: It is utilized in developing new materials and chemical processes.

Related Research

- 2H-Indazoles Synthesis: A regioselective synthesis of 2H-indazoles was developed through a net "single nitrogen transfer" approach. Treating diaziridines with HCl in ethanol afforded the corresponding amine in situ. A solvent switch to isopropyl alcohol and the addition of aldehyde, K2CO3, and tributylphosphine effected the condensation-Cadogan cyclization, providing 2H-indazoles in 55%–69% yield .

- Benzimidazole Carboxamide Derivatives: A series of benzimidazole carboxamide derivatives have been synthesized and characterized, exhibiting potential anticancer activities. Compounds 5cj and 5cp showed IC50 values of about 4 nM against both PARP-1 and PARP-2, similar to the reference drug veliparib .

- Cytosolic Phospholipase A2α (cPLA2α) Inhibitors: Inhibitors of cPLA2α are considered promising drug candidates for treating inflammatory disorders. Certain 1-(indol-1-yl)propan-2-ones inhibit cPLA2α with high potency . One of the most active compounds was the carbamate-substituted indole-5-carboxylic acid 2, which possessed an IC50 against cPLA2α in the micromolar range .

Mecanismo De Acción

The mechanism of action of 2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(propan-2-yl)-2H-indazole-3-carboxylic acid

- 2-(propan-2-yl)-2H-indazole-5-carboxylic acid

- 2-(propan-2-yl)-2H-indazole-6-carboxylic acid

Uniqueness

2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the indazole ring, which can influence its biological activity and chemical reactivity. The position of the carboxylic acid group at the 7th position may confer distinct properties compared to other isomers, making it a valuable compound for research and development in various scientific fields.

Actividad Biológica

2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride is a compound belonging to the indazole family, recognized for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14ClN2O2, with a molecular weight of approximately 244.7 g/mol. The compound features a bicyclic structure that includes a carboxylic acid functional group, which enhances its reactivity and biological activity. The presence of the isopropyl group increases its lipophilicity, potentially affecting its pharmacokinetic properties.

The biological activity of this compound may be attributed to its interaction with specific molecular targets within various biological pathways. Research indicates that it may exert effects by binding to enzymes or receptors, thereby modulating their activity. This mechanism can lead to diverse biological responses, including:

- Inhibition of microbial growth: The compound has shown promise in antimicrobial studies.

- Induction of apoptosis in cancer cells: Investigations suggest potential anticancer properties through mechanisms such as apoptosis induction.

Antimicrobial Activity

Studies have indicated that indazole derivatives exhibit significant antimicrobial activities. For instance, this compound has been evaluated for its effectiveness against various pathogens. The compound's structural features contribute to its ability to disrupt microbial cell functions.

Anticancer Properties

Research has highlighted the potential of this compound in cancer treatment. It has been shown to induce cell death in cancer cell lines through apoptotic pathways. The exact molecular targets involved in these processes are still under investigation but may include specific oncogenic pathways .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to other indazole derivatives:

Case Studies and Research Findings

Several studies have investigated the biological activity of indazole derivatives, providing insights into their therapeutic potential:

- Antimicrobial Studies : A series of indazole derivatives were tested against various microbes, demonstrating that structural modifications can significantly enhance antimicrobial efficacy.

- Anticancer Research : In vitro studies showed that certain indazoles could induce apoptosis in cancer cell lines, suggesting potential applications in oncology.

- Anti-inflammatory Effects : Related compounds have been reported to exhibit anti-inflammatory properties with promising IC50 values, indicating a potential therapeutic role in inflammatory diseases .

Propiedades

Fórmula molecular |

C11H13ClN2O2 |

|---|---|

Peso molecular |

240.68 g/mol |

Nombre IUPAC |

2-propan-2-ylindazole-7-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-7(2)13-6-8-4-3-5-9(11(14)15)10(8)12-13;/h3-7H,1-2H3,(H,14,15);1H |

Clave InChI |

RNUPIBUOYFYOFP-UHFFFAOYSA-N |

SMILES canónico |

CC(C)N1C=C2C=CC=C(C2=N1)C(=O)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.